(4-methyl-2-oxochromen-6-yl) acetate
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Overview
Description
(4-methyl-2-oxochromen-6-yl) acetate is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by their benzopyrone structure, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with acetic acid. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-6-ol . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-oxochromen-6-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(4-methyl-2-oxochromen-6-yl) acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester involves its interaction with specific molecular targets and pathways. The compound’s photoactive properties allow it to undergo photochemical reactions, which can be harnessed to control the properties of materials and biological systems. The chromene moiety in the compound plays a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl ethyl ester
- 4-methyl-2-oxo-2H-chromen-7-yl propyl ester
Uniqueness
(4-methyl-2-oxochromen-6-yl) acetate is unique due to its specific ester group at the 6-position of the chromene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications in various fields .
Properties
CAS No. |
6345-65-9 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-4-3-9(6-10(7)11)15-8(2)13/h3-6H,1-2H3 |
InChI Key |
IJNCWCFCIOPZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
6345-65-9 | |
Origin of Product |
United States |
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